
3-Methylsalicylaldoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylsalicylaldoxime is a chemical compound with diverse applications in scientific research. This compound plays a pivotal role in various fields, including pharmaceuticals, catalysis, and material science. Its unique properties make it a valuable tool for studying and developing new advancements in these areas .
Molecular Structure Analysis
The molecular formula of this compound is C8H9NO2 . The average mass is 151.163 Da and the monoisotopic mass is 151.063324 Da . For a detailed structure analysis, techniques like single-crystal X-ray diffraction (SC-XRD) analysis and MicroED can be used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its color, density, hardness, melting and boiling points, and its reactivity with other substances . Unfortunately, specific information about the physical and chemical properties of this compound is not available in the current resources.Aplicaciones Científicas De Investigación
1. Synthesis and Magnetostructural Studies of Heterometallic Clusters
The use of 3-methylsalicylaldoxime (or a related compound, 3-hydroxymethylen-5-methylsalicylaldoxime) has been applied in synthesizing a family of hendecanuclear heterometallic copper(II)-lanthanide(III) clusters. This research demonstrates the capability of such clusters to exhibit unique magnetic interactions and single-molecule magnet behavior, making them of interest in the field of inorganic chemistry and materials science (Iasco et al., 2013).
2. Study on Pseudo-Macrocyclic Cavities in Salicylaldoxime Ligands
Research involving this compound has explored the effects of pressure on its crystal structure, revealing insights into the formation of dimeric structures and hydrogen bonding motifs. This study contributes to the understanding of how substituents like 3-methyl groups can influence the size and properties of pseudo-macrocyclic cavities, which are relevant for binding transition metal ions (Wood et al., 2008).
3. Role in the Binding Process of Estrogen Receptor Ligands
This compound derivatives have been studied for their role in the binding process to estrogen receptors. This research highlights the importance of the hydrogen-bonded pseudocyclic structure in ligand binding, which has implications for developing novel therapeutic agents (Minutolo et al., 2003).
4. Synthesis and Properties of Manganese Chains
Another application involves the synthesis of manganese (Mn) single-chain magnets using derivatives of this compound. These complexes have shown interesting magnetic properties, such as slow relaxation of magnetizations, which are pertinent to the study of magnetic materials (Song et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Methylsalicylaldoxime is a chemical compound that has been found to inhibit immune hemolysis by selectively targeting the interaction between EAC’1,4,2 and C’3 . It demonstrates inhibitory activity without reversible effects by divalent cations .
Mode of Action
The mode of action of this compound involves its role as the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This suggests that the compound works by preventing the effective combination of C’3 with EAC’1,4,2, rather than by destroying C’3 itself .
Biochemical Pathways
Given its role as a chelator, it’s likely that it interacts with various biochemical pathways involving transition metal ions .
Result of Action
The result of this compound’s action is the inhibition of immune hemolysis by specifically targeting the interaction between EAC’1,4,2 and C’3, without reversible effects by divalent cations . This suggests that the compound could have potential applications in conditions where immune hemolysis is a concern.
Action Environment
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. While specific information on this compound is limited, factors such as pH can influence the action of many compounds. For instance, this compound acts as a bidentate ligand in highly acidic media .
Análisis Bioquímico
Biochemical Properties
3-Methylsalicylaldoxime is known to interact with various enzymes, proteins, and other biomolecules. It is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This suggests that this compound could play a role in biochemical reactions involving divalent metal ions .
Cellular Effects
It demonstrates inhibitory activity without reversible effects by divalent cations .
Molecular Mechanism
It is known that Salicylaldoxime, a related compound, works by preventing the effective combination of C’3 with EAC’1,4,2, rather than by destroying C’3 itself . This suggests that this compound might have a similar mechanism of action.
Propiedades
IUPAC Name |
2-[(E)-hydroxyiminomethyl]-6-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-2-4-7(5-9-11)8(6)10/h2-5,10-11H,1H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJHFFKODHFICU-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=N/O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2450102.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide](/img/structure/B2450104.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2450106.png)
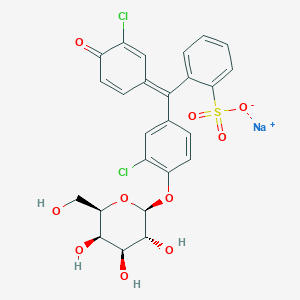
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2450108.png)
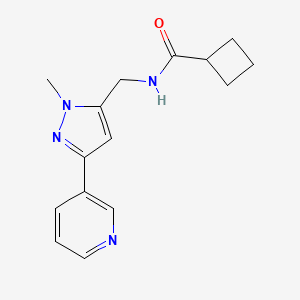
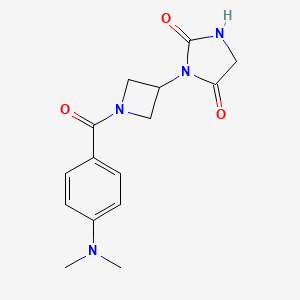
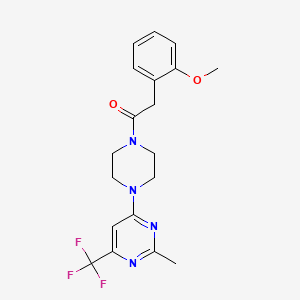
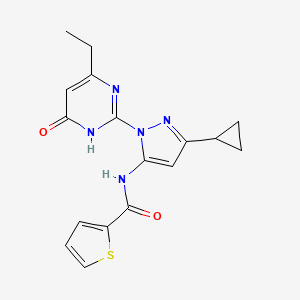
![1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450116.png)
![Propan-2-yl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2450119.png)
![4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2450121.png)